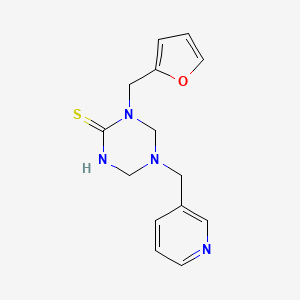![molecular formula C16H14N4O2 B5867137 N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline, also known as MNIA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNIA is a derivative of imidazole and has a nitrophenyl group attached to it, making it a useful tool for studying various biological processes.
Mécanisme D'action
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is a fluorescent probe that binds to proteins, lipids, and nucleic acids in cells. It emits fluorescence when excited with UV light, allowing researchers to track the movement and function of these molecules in cells. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been shown to bind to the mitochondrial membrane and to be involved in the regulation of mitochondrial function. It has also been shown to be involved in the regulation of cell death.
Biochemical and Physiological Effects
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. It has been shown to be involved in the regulation of mitochondrial function and to be involved in the regulation of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has a number of advantages for use in lab experiments. It is a fluorescent probe that is easy to use and provides a high level of sensitivity. It can be used to study a wide range of biological processes and can be used in both in vitro and in vivo experiments. However, N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline also has some limitations. It is a toxic compound that can be harmful to cells at high concentrations. It can also interfere with other fluorescent probes, making it difficult to use in combination with other probes.
Orientations Futures
There are a number of future directions for research on N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. One direction is to investigate the role of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in the regulation of mitochondrial function and to determine its potential as a therapeutic agent for mitochondrial diseases. Another direction is to investigate the role of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in the regulation of cell death and to determine its potential as a therapeutic agent for cancer. Additionally, further research is needed to investigate the safety and toxicity of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline and to develop new fluorescent probes that can be used in combination with N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.
Méthodes De Synthèse
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline can be synthesized through a multistep process involving the reaction of 4-nitrobenzaldehyde with 2-aminomethylphenylamine to form 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. This intermediate is then methylated using dimethyl sulfate to form N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.
Applications De Recherche Scientifique
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the function of proteins, lipids, and nucleic acids in cells. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been used to study the effect of oxidative stress on cells and to investigate the role of mitochondria in cell death. It has also been used to study the effect of drugs on cells and to investigate the mechanism of action of drugs.
Propriétés
IUPAC Name |
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-17-14-4-2-3-5-16(14)19-10-15(18-11-19)12-6-8-13(9-7-12)20(21)22/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDYDCXLIIJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
